4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl
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Overview
Description
4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole rings attached to a biphenyl core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have diverse applications in areas such as catalysis, gas storage, and sensing .
Mode of Action
It’s known that imidazole rings can act as a ligand in coordination chemistry, binding to metal ions to form complexes . This property is often utilized in the formation of MOFs .
Result of Action
Mofs synthesized using similar compounds have been shown to exhibit properties such as luminescence, which can be used for sensing applications .
Action Environment
The action, efficacy, and stability of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific solvothermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The imidazole rings in 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can undergo oxidation reactions, typically forming N-oxides.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Substitution: Introduction of various functional groups onto the biphenyl core, depending on the electrophile used.
Scientific Research Applications
4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks and coordination polymers, which are studied for their structural and functional properties.
Photoluminescence: The compound exhibits interesting photoluminescent properties, making it useful in the development of light-emitting materials.
Comparison with Similar Compounds
1,4-di(1H-imidazol-1-yl)benzene: Similar structure but with a single benzene ring instead of a biphenyl core.
2,6-di(1H-imidazol-1-yl)naphthalene: Contains a naphthalene core with imidazole substituents.
Uniqueness: 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for further functionalization compared to its simpler analogs. This structural feature enhances its utility in forming more complex coordination networks and materials with distinct properties.
Properties
IUPAC Name |
1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFVIKFUGIBACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855766-92-6 |
Source
|
Record name | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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